Introduction: Elucidating a Critical Organophosphate Metabolite
Introduction: Elucidating a Critical Organophosphate Metabolite
An In-Depth Technical Guide to the Physicochemical Properties of Thiometon Sulfoxide
Thiometon sulfoxide is an organothiophosphate and a primary metabolite of Thiometon, a systemic insecticide and acaricide.[1][2][3] As a metabolite, it represents a crucial analyte in toxicological evaluation, environmental monitoring, and food safety analysis. The biological activity of Thiometon and its metabolites is primarily attributed to their function as cholinesterase inhibitors, disrupting nerve signal transmission.[1][2][3] A comprehensive understanding of the physicochemical properties of Thiometon sulfoxide is therefore not an academic exercise; it is fundamental for developing robust analytical methods for its detection, predicting its environmental fate and transport, and assessing its toxicological risk profile.
This guide, prepared from the perspective of a senior application scientist, provides a detailed exploration of the core physicochemical characteristics of Thiometon sulfoxide. We will move beyond simple data tabulation to discuss the causality behind analytical choices and present a self-validating workflow for its quantification, ensuring researchers and drug development professionals are equipped with both foundational knowledge and practical, field-proven insights.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is the bedrock of all subsequent scientific investigation. Thiometon sulfoxide is systematically identified by its CAS Registry Number, IUPAC nomenclature, and various structural identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 2703-37-9 | [1][2][4][5][6] |
| IUPAC Name | 2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | [4][6] |
| Molecular Formula | C₆H₁₅O₃PS₃ | [1][4][5][6] |
| Synonyms | Intrathion sulfoxide, O,O-Dimethyl S-(2-ethylsulfinyl)ethyl dithiophosphate | [4][5][7] |
| SMILES | CCS(=O)CCSP(=S)(OC)OC | [4][6][7] |
| InChI | InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3 | [4][6][8] |
The molecular structure features a central phosphorus atom, characteristic of organophosphates, with a sulfoxide group in the ethylthioethyl chain. This sulfoxide moiety significantly influences the molecule's polarity and, consequently, its solubility and chromatographic behavior compared to the parent compound, Thiometon.
Caption: 2D Chemical Structure of Thiometon Sulfoxide.
Core Physicochemical Properties
The behavior of a molecule in analytical systems and biological environments is dictated by its physical and chemical properties. The data presented below are compiled from various chemical databases and safety data sheets. It is critical to note that some parameters, particularly for metabolites, are derived from predictive models due to a lack of extensive experimental characterization.
| Property | Value | Comments and Source(s) |
| Molecular Weight | 262.35 g/mol | [1][2][4][9] |
| Physical State | Colorless oil / liquid | [3][10] |
| Melting Point | 4 - 7 °C | Reported in a safety data sheet for a solution; may not represent the neat compound.[10] |
| Boiling Point | 384.3 ± 44.0 °C | Predicted value. Experimental data is limited.[3] |
| Density | 1.339 ± 0.06 g/cm³ | Predicted value.[3][5] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [2][3] The parent compound, Thiometon, has a water solubility of 200 mg/L.[11] The sulfoxide is expected to have higher water solubility due to the polar S=O group. |
| Log P (n-octanol/water) | 0.73 | Calculated value. Indicates moderate lipophilicity.[8] |
Analytical Characterization and Methodologies
The quantification of Thiometon sulfoxide, particularly at trace levels in complex matrices like food and environmental samples, necessitates highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used for purity assessment of reference standards.[4] However, for quantitative analysis in complex samples, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are the industry standards.[12][13][14]
Expertise in Method Selection: Why LC-MS/MS is Preferred
While GC/MS is a powerful tool, Thiometon sulfoxide's polarity and thermal stability must be considered. The sulfoxide moiety increases its polarity and may make it susceptible to thermal degradation in a hot GC injection port. LC-MS/MS is often the superior choice as it analyzes compounds in the liquid phase at ambient or near-ambient temperatures, mitigating the risk of degradation and providing excellent sensitivity for polar to semi-polar analytes.
Protocol: A Self-Validating Workflow for Quantification via LC-MS/MS
This protocol describes a robust, self-validating system for the extraction and quantification of Thiometon sulfoxide from a representative matrix (e.g., an agricultural product). The principle of self-validation is achieved through the specificity of tandem mass spectrometry.
1. Preparation of Standards and Quality Controls (QCs):
- i. Prepare a 1 mg/mL stock solution of Thiometon sulfoxide reference standard in methanol.
- ii. Perform serial dilutions in an appropriate solvent (e.g., acetonitrile) to create a calibration curve ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration (e.g., 0.1 to 100 ng/mL).
- iii. Prepare at least three levels of QCs (low, medium, high) from an independent weighing of the reference standard.
2. Sample Extraction (Modified QuEChERS Approach):
- i. Homogenize 10 g of the sample with 10 mL of water.
- ii. Add 15 mL of acetonitrile. The use of acetonitrile is causal; it effectively extracts a broad range of pesticide polarities and is miscible with the sample's aqueous phase.
- iii. Add a salt packet containing anhydrous magnesium sulfate (to absorb excess water) and sodium chloride (to induce phase separation). Vortex vigorously for 1 minute.
- iv. Centrifuge at >3000 x g for 5 minutes. The upper organic layer now contains the analyte.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- i. Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and C18 sorbent.
- ii. Causality: PSA is chosen to remove organic acids and polar interferences; C18 is included to remove non-polar interferences like lipids. This targeted cleanup is crucial for minimizing matrix effects and ensuring long-term instrument performance.
- iii. Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.
4. Final Preparation and Instrumental Analysis:
- i. Take the cleaned supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a mobile phase-compatible solvent (e.g., 1 mL of 80:20 water:methanol).
- ii. Analyze using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode.
- LC Conditions: Use a C18 reverse-phase column with a gradient elution profile (e.g., water with 0.1% formic acid and methanol).
- MS/MS Conditions: Operate in positive electrospray ionization (ESI+) mode. The precursor ion will be the protonated molecule [M+H]⁺. At least two specific product ion transitions should be monitored.
- iii. Trustworthiness through Self-Validation: The MRM experiment is inherently self-validating. A true positive detection requires the simultaneous observation of two or more specific precursor-to-product ion transitions at the correct retention time, providing a high degree of confidence and eliminating false positives.
// Nodes
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extraction [label="2. Extraction\n(Add 15mL Acetonitrile & Salts)", fillcolor="#FBBC05"];
centrifuge1 [label="3. Centrifugation\n(Phase Separation)", fillcolor="#EA4335"];
cleanup [label="4. d-SPE Cleanup\n(Transfer Supernatant to PSA/C18 Tube)", fillcolor="#34A853"];
centrifuge2 [label="5. Centrifugation\n(Isolate Cleaned Extract)", fillcolor="#EA4335"];
evap [label="6. Evaporation & Reconstitution\n(Concentrate and switch solvent)", fillcolor="#FBBC05"];
analysis [label="7. LC-MS/MS Analysis\n(MRM Mode)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
start -> extraction [label="Vortex"];
extraction -> centrifuge1 [label=""];
centrifuge1 -> cleanup [label="Collect Organic Layer"];
cleanup -> centrifuge2 [label="Vortex"];
centrifuge2 -> evap [label="Collect Clean Supernatant"];
evap -> analysis [label="Inject"];
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Caption: A self-validating workflow for Thiometon Sulfoxide analysis.
Stability, Storage, and Handling
Proper handling and storage are paramount to maintaining the integrity of Thiometon sulfoxide, whether as a neat analytical standard or in solution.
-
Storage Temperature: The compound should be stored at -20°C for long-term stability.[1][4]
-
Chemical Stability: Thiometon sulfoxide is listed as being stable under recommended storage conditions but may be air-sensitive.[3][10] By chemical analogy to its parent compound, Thiometon, which is unstable under alkaline conditions, Thiometon sulfoxide should be protected from high pH environments.[15]
-
Causality of Instability: The ester linkages in the organophosphate structure are susceptible to base-catalyzed hydrolysis. The sulfoxide group can also be prone to further oxidation or reduction under certain environmental conditions. Therefore, storing the compound in a tightly sealed container, under an inert atmosphere if possible, and away from strong acids, bases, and oxidizing agents is a critical, mechanistically-grounded precaution.
Conclusion
Thiometon sulfoxide presents a unique set of physicochemical properties defined by its organophosphate core and polar sulfoxide moiety. Its moderate polarity, predicted high boiling point, and susceptibility to hydrolysis are key parameters that govern its environmental behavior and inform the design of analytical methods. The gold-standard for its quantification, LC-MS/MS, when applied within a structured and validated workflow, provides the necessary specificity and sensitivity for accurate risk assessment in research, regulatory, and drug development settings. This guide provides the foundational data and methodological rationale necessary for scientists to confidently work with this important metabolite.
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University of Hertfordshire. (2023). Thiometon sulfoxide. Agriculture and Environment Research Unit (AERU). Retrieved January 14, 2026, from [Link]
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Japanese Food Chemistry Research Foundation. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Retrieved January 14, 2026, from [Link]
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Shoji, O., et al. (2007). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 73(11), 3649–3655. [Link]
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